トリエトキシシリルメタノール

説明

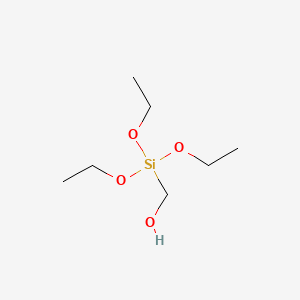

(Triethoxysilyl)methanol is an organosilicon compound with the chemical formula C6H16O4Si. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of materials science and surface chemistry.

科学的研究の応用

(Triethoxysilyl)methanol has a wide range of applications in scientific research, including:

Materials Science: Used in the synthesis of hybrid materials and surface modification of nanoparticles.

Chemistry: Acts as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the functionalization of biomolecules for enhanced stability and reactivity.

Medicine: Utilized in the development of drug delivery systems and biomedical coatings.

Industry: Applied in the production of coatings, adhesives, and sealants with improved properties.

作用機序

Target of Action

(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .

Mode of Action

(Triethoxysilyl)methanol interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .

Biochemical Pathways

Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The primary result of (Triethoxysilyl)methanol’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .

Action Environment

The action of (Triethoxysilyl)methanol can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .

生化学分析

Biochemical Properties

(Triethoxysilyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with hydroxyl groups on silica surfaces, which can be utilized in the immobilization of enzymes and other proteins. This interaction is crucial for the development of biosensors and other biotechnological applications. Additionally, (Triethoxysilyl)methanol can act as a cross-linking agent, facilitating the formation of stable protein networks .

Cellular Effects

The effects of (Triethoxysilyl)methanol on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (Triethoxysilyl)methanol can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, (Triethoxysilyl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, (Triethoxysilyl)methanol has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of (Triethoxysilyl)methanol over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can affect the long-term stability of (Triethoxysilyl)methanol and its interactions with biomolecules. Additionally, long-term exposure to (Triethoxysilyl)methanol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (Triethoxysilyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses at which (Triethoxysilyl)methanol begins to exhibit toxic effects, providing valuable information for its safe use in biomedical applications. Additionally, high doses of (Triethoxysilyl)methanol have been associated with changes in metabolic pathways and enzyme activity .

Metabolic Pathways

(Triethoxysilyl)methanol is involved in various metabolic pathways, including those related to its hydrolysis and subsequent interactions with cellular enzymes. The compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of silanol and formaldehyde. These metabolic products can further interact with other cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of (Triethoxysilyl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, (Triethoxysilyl)methanol can bind to various proteins, affecting its localization and accumulation. These interactions are important for determining the compound’s bioavailability and efficacy in different biological contexts .

準備方法

Synthetic Routes and Reaction Conditions

(Triethoxysilyl)methanol can be synthesized through the reaction of silicon with methanol in the presence of a copper-based catalyst. The reaction typically involves the following steps:

Preparation of the Catalyst: A mixture of copper chloride and silicon is pretreated at temperatures between 200°C and 240°C in a nitrogen atmosphere.

Reaction with Methanol: The pretreated mixture is then reacted with methanol, leading to the formation of (Triethoxysilyl)methanol.

Industrial Production Methods

In industrial settings, the production of (Triethoxysilyl)methanol often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The product is typically purified through distillation and other separation techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

(Triethoxysilyl)methanol undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are valuable in the production of silicone-based materials.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts are commonly used.

Condensation: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.

Reduction: Metal catalysts like cobalt or copper are often employed.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Reduction: Reduced organic compounds, such as alcohols from carbonyl compounds.

類似化合物との比較

Similar Compounds

- (Trimethoxysilyl)methanol

- (Triethoxysilyl)propylamine

- (Triethoxysilyl)ethane

Uniqueness

(Triethoxysilyl)methanol is unique due to its specific reactivity and ability to form stable siloxane bonds. Compared to other similar compounds, it offers distinct advantages in terms of hydrolysis and condensation reactions, making it highly valuable in the synthesis of advanced materials and surface modifications .

特性

IUPAC Name |

triethoxysilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIADELDNCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CO)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580928 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-73-9 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)